molecular formula C13H21N5O3 B4050206 2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol

2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol

Cat. No.: B4050206
M. Wt: 295.34 g/mol
InChI Key: LGGUUQMOXCOEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol is a useful research compound. Its molecular formula is C13H21N5O3 and its molecular weight is 295.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]amino}ethanol is 295.16443955 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Non-linear Optical Materials

Research by Draguta et al. (2013) explored the co-crystallization of 4-nitrophenol with aminopyridines, including studies on compounds similar to the chemical structure of interest. This study identified potential candidates for non-linear optical materials, highlighting the significance of hyperpolarizability in the development of advanced optical technologies. The findings suggest that certain adducts demonstrate significant activity, surpassing that of urea, a commonly used benchmark in the field (Draguta et al., 2013).

Synthesis and Characterization of Novel Compounds

Research into the synthesis and characterization of new compounds with potential applications in materials science, pharmacology, and catalysis is a significant area. For instance, Mardani et al. (2019) discussed the complexation of a related compound with Cu(II) and Cd(II), providing insight into the formation of novel structures and their potential interactions with biological molecules. This study illustrates the versatility of such compounds in forming complex structures with metal ions, which could be explored for catalytic or biomedical applications (Mardani et al., 2019).

Advanced Synthetic Methodologies

The development of novel synthetic methodologies using compounds similar to "2-{[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]amino}ethanol" is crucial for expanding the toolkit of organic synthesis. Kamiguchi et al. (2007) described a catalytic process for the N-alkylation of amines with primary alcohols over halide clusters, showcasing an innovative approach to synthesizing N-alkylated amines, including those structurally related to the compound . This method represents a significant advancement in the field of green chemistry, offering a more sustainable and efficient pathway for the synthesis of complex amines (Kamiguchi et al., 2007).

Properties

IUPAC Name

2-[[6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-9-3-6-17(7-4-9)13-15-10(2)11(18(20)21)12(16-13)14-5-8-19/h9,19H,3-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGUUQMOXCOEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.